molecular formula C9H14N2O B8019470 1-(3-Methylbutyl)-1H-pyrazole-3-carbaldehyde

1-(3-Methylbutyl)-1H-pyrazole-3-carbaldehyde

Cat. No.: B8019470
M. Wt: 166.22 g/mol
InChI Key: OLYDKYONOHSORC-UHFFFAOYSA-N
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Description

1-(3-Methylbutyl)-1H-pyrazole-3-carbaldehyde (CAS 1823402-69-2) is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . This molecule belongs to the class of pyrazole derivatives, which are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are recognized as privileged scaffolds in medicinal chemistry and drug discovery . The pyrazole nucleus is a potent medicinal framework known to exhibit a wide spectrum of biological activities . Research into pyrazole derivatives has demonstrated their significance as core structures in developing compounds with anti-inflammatory, antimicrobial, antifungal, anticancer, and antitubercular properties . Specifically, various 1-aryl-3-methylpyrazole-4-carbaldehyde derivatives have served as key intermediates in the synthesis of novel quinoline-2,5-dione compounds, which have shown promising in vitro antimicrobial activity against a range of bacterial and fungal pathogens . The structure of this compound, featuring a reactive aldehyde group, makes it a versatile building block (synthon) for further chemical elaboration. Researchers can utilize this aldehyde group in various reactions, such as condensations and nucleophilic additions, to create more complex molecules for biological evaluation and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3-methylbutyl)pyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-8(2)3-5-11-6-4-9(7-12)10-11/h4,6-8H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYDKYONOHSORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=CC(=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(3-Methylbutyl)pyrazole

The alkylation of pyrazole with 1-bromo-3-methylbutane under basic conditions (e.g., K₂CO₃ in DMF) yields 1-(3-methylbutyl)pyrazole. Optimized conditions (80°C, 12 h) achieve >85% conversion, with the bulky 3-methylbutyl group favoring N-1 alkylation due to steric hindrance at adjacent positions.

Vilsmeier-Haack Reaction Conditions

The formylation step employs a Vilsmeier reagent (POCl₃ in DMF), which generates an electrophilic chloroiminium ion. Reacting 1-(3-methylbutyl)pyrazole with this reagent at 0–5°C for 2 h, followed by hydrolysis (NaOH, H₂O), installs the aldehyde group at the 3-position. Yields range from 70–80%, with purity confirmed via ¹³C NMR (δ ~190 ppm for CHO).

Table 1: Vilsmeier-Haack Formylation Optimization

ParameterOptimal ConditionYield (%)
Temperature0–5°C78
POCl₃:DMF Ratio1:1.282
Reaction Time2 h75

Lithiation-Formylation Strategies

Directed ortho-metalation (DoM) enables regioselective functionalization of pyrazoles. This approach is valuable for introducing aldehyde groups at the 3-position while preserving the 1-(3-methylbutyl) substituent.

Lithiation of 1-(3-Methylbutyl)pyrazole

Treatment with LDA (Lithium Diisopropylamide) at −78°C in THF deprotonates the pyrazole at C-3, generating a lithiated intermediate. Quenching with DMF introduces the formyl group, yielding the target aldehyde in 65–70% isolated yield.

Flow Reactor Enhancements

Recent advancements utilize continuous-flow reactors to improve reaction control. By maintaining precise temperatures (−78°C) and residence times (30 s), side reactions (e.g., over-lithiation) are minimized, boosting yields to 85%.

Cyclocondensation of Hydrazines with 1,3-Diketones

A convergent synthesis route involves cyclizing hydrazines with 1,3-diketones bearing the 3-methylbutyl group.

Hydrazine-Diketone Cyclization

Reacting 3-methylbutylhydrazine with acetylacetone in ethanol (reflux, 6 h) forms 1-(3-methylbutyl)pyrazole. Subsequent oxidation of the 3-methyl group to an aldehyde using MnO₂ in dichloromethane achieves the target compound in 60% overall yield.

Table 2: Cyclocondensation vs. Stepwise Routes

MethodOverall Yield (%)Purity (%)
Cyclocondensation6092
Vilsmeier-Haack7898

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylbutyl)-1H-pyrazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides)

Major Products Formed

    Oxidation: 1-(3-Methylbutyl)-1H-pyrazole-3-carboxylic acid

    Reduction: 1-(3-Methylbutyl)-1H-pyrazole-3-methanol

    Substitution: Various substituted pyrazole derivatives depending on the reagents used

Scientific Research Applications

1-(3-Methylbutyl)-1H-pyrazole-3-carbaldehyde has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methylbutyl)-1H-pyrazole-3-carbaldehyde depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key structural analogs differ in substituent positions, functional groups, and alkyl/aryl substitutions (Table 1):

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features Reference
1-(3-Methylbutyl)-1H-pyrazole-3-carbaldehyde 3-Methylbutyl (N1), CHO (C3) 166.22 Discontinued; reactive aldehyde group
1-Methyl-1H-pyrazole-3-carbaldehyde Methyl (N1), CHO (C3) 110.11 Smaller alkyl group; higher similarity (0.86)
5-Methyl-1H-pyrazole-3-carbaldehyde CH3 (C5), CHO (C3) 110.11 Methyl at C5; similarity 0.80
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Benzoyl (N1), Ph (C3), CHO (C4) 321.29 Aromatic substituents; antioxidant activity
1-Phenyl-3-(4-propargyloxyphenyl)-1H-pyrazole-4-carbaldehyde Phenyl (N1), propargyloxy (C3), CHO (C4) 290.29 Alkynyl ether substituent; synthetic intermediate

Key Observations :

  • Substituent Position : The aldehyde group at C3 (target compound) vs. C4 (e.g., 1-benzoyl derivatives) alters electronic distribution and steric accessibility.
  • N1 Substituent : The 3-methylbutyl group in the target compound enhances lipophilicity compared to methyl or benzoyl groups in analogs .
  • Biological Activity : 1-Benzoyl-3-phenyl analogs exhibit antioxidant and anti-inflammatory properties, while the target compound’s bioactivity remains uncharacterized .

Physicochemical Properties

Spectral Data Comparison:
  • IR Spectroscopy :

    • The target compound’s aldehyde C=O stretch is expected near 1633–1640 cm⁻¹ , consistent with 1-benzoyl-3-phenyl analogs .
    • Aromatic C-H stretches (3100–2798 cm⁻¹) and aldehyde C-H (2798 cm⁻¹) are common in pyrazole carbaldehydes .
  • ¹H NMR :

    • Aldehyde protons resonate at δ 9.17–9.24 ppm (e.g., 1-benzoyl-3-nitrophenyl analog), similar to the target compound’s expected shift .
    • The 3-methylbutyl group’s protons would appear as a multiplet near δ 1.0–1.5 ppm (CH2 and CH3 groups) .

Biological Activity

1-(3-Methylbutyl)-1H-pyrazole-3-carbaldehyde is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring with a 3-methylbutyl substituent and an aldehyde functional group. The synthesis typically involves the reaction of appropriate hydrazines with carbonyl compounds under controlled conditions. Specific synthetic routes have been optimized to enhance yield and purity, often employing methods such as refluxing in organic solvents or using microwave-assisted techniques.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Studies suggest it may inhibit the growth of various bacteria and fungi, showcasing potential as an antimicrobial agent .
  • Anti-inflammatory Effects : Similar compounds within the pyrazole class have demonstrated anti-inflammatory properties, which may extend to this compound .
  • Anticancer Activity : Preliminary studies indicate that derivatives of pyrazoles can exhibit cytotoxic effects against cancer cell lines, suggesting that this compound could have similar applications .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities.

Case Studies and Research Findings

Several studies have investigated the biological effects of pyrazole derivatives, providing insights into their potential applications:

  • Antimicrobial Activity : In vitro studies have shown that related pyrazole compounds can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli. For instance, one study reported significant activity against these pathogens at concentrations as low as 40 µg/mL .
  • Anti-inflammatory Effects : A series of pyrazole derivatives were tested for their ability to reduce inflammation in animal models. Compounds demonstrated comparable efficacy to standard anti-inflammatory drugs like indomethacin .
  • Cytotoxicity Against Cancer Cells : Research has highlighted the potential of pyrazoles in cancer therapy. For example, certain derivatives were found to induce apoptosis in cancer cell lines, suggesting that this compound may also possess similar properties .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameBiological ActivityNotable Features
1H-Pyrazolo[3,4-b]pyridineAntimicrobial, AnticancerSimpler structure without bulky substituents
2H-Pyrazolo[3,4-b]pyridineModerate AntimicrobialDifferent tautomeric forms
5-Aryl-1H-pyrazolesAnti-inflammatorySubstituted at various positions for activity

Q & A

Q. What structural features make this compound a candidate for medicinal chemistry?

  • Methodological Answer :
  • Aldehyde Group : Serves as a reactive handle for Schiff base formation or conjugation with amines .
  • Lipophilic Side Chain (3-methylbutyl) : Enhances membrane permeability, relevant for CNS-targeting agents .
  • Pyrazole Core : Known for anti-inflammatory and antimicrobial activity in analogs .

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